molecular formula C16H17NO5 B5207740 1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene

1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene

Cat. No.: B5207740
M. Wt: 303.31 g/mol
InChI Key: POCDQCMIQGKBBQ-UHFFFAOYSA-N
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Description

1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene is an organic compound that features both ether and nitro functional groups. This compound is of interest due to its unique structure, which combines aromatic rings with ether linkages and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene typically involves multiple steps. One common method starts with the preparation of 2-(3-ethoxyphenoxy)ethanol, which is then reacted with 1,2-dibromoethane in the presence of a base to form 2-(3-ethoxyphenoxy)ethoxyethane . This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound often involves similar steps but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity. The process typically includes recrystallization and distillation steps to purify the final product .

Mechanism of Action

The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with different targets in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-ethoxyphenoxy)ethoxy]-2-nitrobenzene
  • 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene
  • 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene

Uniqueness

1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene is unique due to the specific positioning of the ethoxy and nitro groups, which influence its reactivity and interactions.

Properties

IUPAC Name

1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-20-13-6-5-7-14(12-13)21-10-11-22-16-9-4-3-8-15(16)17(18)19/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCDQCMIQGKBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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